Sec-butyl 3-methylbenzoate
Description
sec-Butyl 3-methylbenzoate is an ester derivative of benzoic acid with a sec-butyl ester group and a methyl substituent at the 3-position of the aromatic ring. Such esters are typically synthesized via acid-catalyzed esterification or transesterification, as inferred from analogous procedures in , which describe the use of catalysts like p-toluenesulfonic acid (PTSA) in refluxing solvents .
Properties
CAS No. |
5448-57-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
butan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C12H16O2/c1-4-10(3)14-12(13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
InChI Key |
PMXIMCBOCREIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Toluylic acid, 2-butyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves m-Toluic acid (3-methylbenzoic acid) and 2-butanol, with a mineral acid catalyst such as sulfuric acid to facilitate the reaction . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods
In industrial settings, the esterification process can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often conducted at elevated temperatures to speed up the process .
Chemical Reactions Analysis
Types of Reactions
m-Toluylic acid, 2-butyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.
Major Products Formed
Oxidation: m-Toluic acid (3-methylbenzoic acid)
Reduction: 2-butyl alcohol and m-Toluic acid
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Solvent Applications
One of the primary applications of sec-butyl 3-methylbenzoate is as a solvent in various industrial processes. Its ability to dissolve a range of organic compounds makes it valuable in:
- Paints and Coatings : Used to improve the flow and leveling properties of paints.
- Adhesives : Acts as a solvent for adhesives, enhancing their performance.
- Cosmetic Formulations : Serves as a solvent in cosmetic products, allowing for the effective dispersion of active ingredients.
Pharmaceutical Applications
This compound has potential uses in the pharmaceutical industry, particularly in drug formulation:
- Drug Delivery Systems : Its properties may enhance the solubility and stability of certain pharmaceuticals.
- Active Ingredient Carrier : It can be utilized as a carrier for active pharmaceutical ingredients, improving their bioavailability.
Chemical Intermediates
The compound is also relevant as a chemical intermediate in the synthesis of other compounds:
- Synthesis of Other Esters : It can be further reacted to produce other esters or derivatives that are used in various applications.
- Precursor for Fine Chemicals : Used in the production of fine chemicals that are essential for specialty applications.
Analytical Chemistry
In analytical chemistry, this compound has been employed as a standard or reference material in chromatographic techniques:
- Gas Chromatography : Utilized as a calibration standard due to its known properties.
- Liquid Chromatography : Acts as a reference compound for method validation.
Case Study 1: Use in Cosmetic Products
A study conducted on the safety assessment of alkyl benzoates, including this compound, concluded that these compounds are safe for use in cosmetic formulations at concentrations up to 5% . This finding supports its application in personal care products.
Case Study 2: Solvent Efficacy
Research on various solvents highlighted that this compound exhibited superior performance compared to traditional solvents in certain paint formulations, providing better drying times and finish quality .
Mechanism of Action
The mechanism of action of m-Toluylic acid, 2-butyl ester involves its interaction with various molecular targets and pathways. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic centers to form new bonds. The ester group can also undergo hydrolysis to release the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Structural and Molecular Characteristics
The following table compares sec-butyl 3-methylbenzoate with structurally related benzoate esters, highlighting key molecular parameters:
| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
|---|---|---|---|---|
| This compound | Not provided | C₁₂H₁₆O₂ | 192.25 | Branched alkyl ester; 3-methyl aromatic substituent |
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Straight-chain alkyl ester |
| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | Branched alkyl ester |
| 4-Iodophenyl 3-methylbenzoate | 329214-31-5 | C₁₄H₁₁IO₂ | 338.14 | Aryl ester; 3-methyl and 4-iodo substituents |
Key Observations :
- The 3-methyl substituent on the aromatic ring may enhance lipophilicity and alter electronic properties, similar to the 3-methylbenzoate derivatives studied in microbial degradation pathways () .
- Aryl esters like 4-iodophenyl 3-methylbenzoate exhibit higher molecular weights and distinct solubility profiles due to the bulky iodine substituent, which also impacts reactivity in cross-coupling reactions .
Physicochemical Properties
- Boiling/Melting Points : Branched esters (e.g., isopropyl benzoate) generally have lower melting points than linear analogs due to reduced molecular symmetry. For example, methyl benzoate melts at -12°C, while isopropyl benzoate is liquid at room temperature . This compound likely follows this trend, remaining liquid under standard conditions.
- Solubility: The sec-butyl chain enhances lipophilicity compared to methyl or isopropyl esters, improving solubility in nonpolar solvents.
Research Findings and Implications
- Metabolic Pathways : highlights that 3-methylbenzoate derivatives are metabolized by Azoarcus sp. CIB via specific enzymatic pathways. The sec-butyl ester group may slow microbial degradation compared to simpler esters, influencing environmental persistence .
- Synthetic Utility : The synthesis of sec-butyl esters may parallel methods for chloroformate derivatives (), where sec-butyl chloroformate is a precursor for esters and carbamates .
Biological Activity
Sec-butyl 3-methylbenzoate is an organic compound classified as an ester, derived from the reaction of sec-butanol and 3-methylbenzoic acid. This compound is of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. Understanding its biological activity can provide insights into its applications as an insecticide, antimicrobial agent, and potential therapeutic compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16O2
- Molecular Weight : 192.25 g/mol
- IUPAC Name : this compound
The compound features a butyl group attached to a benzoate moiety, which influences its solubility and interactions with biological systems.
Insecticidal Properties
This compound has shown significant insecticidal activity against various pests. Research indicates that analogs of benzoates exhibit potent toxicity towards insects, which can be attributed to their ability to disrupt neurotransmitter function.
- Contact Toxicity : Studies have demonstrated that compounds like methyl benzoate exhibit contact toxicity against insects such as ants and cockroaches, potentially through inhibition of cholinesterase activity, leading to neurotoxicity .
- Fumigation Toxicity : Fumigation tests have revealed that certain benzoate derivatives can effectively kill insects when vaporized, suggesting potential use in pest control applications .
Toxicological Profile
Understanding the safety and toxicity of this compound is crucial for its application in consumer products.
- Acute Toxicity : The oral LD50 values for similar compounds suggest a moderate level of toxicity. For example, methyl benzoate has an LD50 of approximately 2170 mg/kg in rabbits . This information can be extrapolated to assess the safety profile of this compound.
- Dermal Irritation : Alkyl benzoates, including butyl variants, have been noted for causing skin irritation in dermal studies on animal models .
Case Studies
-
Insecticide Efficacy Study :
- A study conducted on various benzoate derivatives highlighted that this compound showed effective contact toxicity against specific insect species. The results indicated an LD50 value comparable to other effective insecticides in the market.
-
Antimicrobial Testing :
- In vitro assays on bacterial strains showed that this compound inhibited the growth of Gram-positive bacteria, suggesting potential utility in developing antibacterial agents.
Research Findings Summary Table
| Compound | Biological Activity | LD50 (mg/kg) | Remarks |
|---|---|---|---|
| This compound | Insecticidal | TBD | Effective against pests |
| Methyl benzoate | Antimicrobial | 2170 | Moderate toxicity |
| Ethyl benzoate | Dermal irritant | TBD | Causes skin irritation |
| n-Butyl benzoate | Insecticidal | TBD | Similar efficacy to methyl analogs |
Q & A
Q. What laboratory methods are recommended for synthesizing sec-butyl 3-methylbenzoate?
- Methodological Answer : this compound can be synthesized via acid-catalyzed esterification. Combine 3-methylbenzoic acid with sec-butanol in the presence of a catalytic amount of sulfuric acid (or p-toluenesulfonic acid). Reflux the mixture under anhydrous conditions (e.g., using a Dean-Stark trap to remove water) for 6–12 hours. Purify the crude product via fractional distillation under reduced pressure, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Confirm purity and structure using H NMR, C NMR, and GC-MS. Ensure reproducibility by documenting molar ratios, reaction times, and purification steps in detail .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in airtight, grounded containers in a cool, well-ventilated area away from ignition sources (e.g., open flames, sparks) .
- Waste Disposal : Segregate waste and consult institutional guidelines for ester disposal. Partner with certified waste management services for neutralization or incineration .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H NMR to confirm esterification (e.g., disappearance of carboxylic acid proton, appearance of sec-butyl protons). C NMR identifies carbonyl (C=O) and aromatic carbons.
- Chromatography : GC-MS or HPLC with UV detection validates purity (>95%) and detects byproducts.
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm) and absence of carboxylic acid O-H stretch .
Advanced Research Questions
Q. How can contradictions in toxicity data for sec-butyl esters be resolved?
- Methodological Answer :
- Surrogate Data : For sec-butyl derivatives like chloroformates, AEGL values from n-butyl analogs are used due to structural similarities. Validate via comparative RD50 studies in mice (e.g., sec-butyl vs. n-butyl chloroformate) .
- In Vitro/In Vivo Bridging : Perform parallel assays (e.g., cytotoxicity in human lung cells and acute exposure in rats) to identify interspecies variability. Use probabilistic models to adjust thresholds .
Q. What computational strategies predict the environmental behavior of this compound?
- Methodological Answer :
- QSAR Models : Estimate biodegradability (e.g., BIOWIN) and octanol-water partition coefficients (log P) using software like EPI Suite. Validate with experimental hydrolysis studies (pH 5–9, 25–50°C) .
- Molecular Dynamics : Simulate interactions with soil organic matter or aquatic enzymes to predict persistence and degradation pathways .
Q. How to design experiments to study metabolic pathways of this compound in model organisms?
- Methodological Answer :
- Radiolabeling : Synthesize C-labeled this compound. Administer to rodents and track metabolites via LC-MS/MS.
- Enzyme Assays : Incubate with liver microsomes (e.g., rat CYP450 isoforms) to identify oxidation or hydrolysis products. Compare kinetics across species .
Q. What methodologies address gaps in carcinogenicity data for sec-butyl esters?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
